Superior Potency and Selectivity Window for Anandamide Uptake Inhibition over FAAH
UCM707 potently inhibits the cellular reuptake of anandamide (AEA) with an IC50 of 0.8 μM in human U937 lymphoma cells, while exhibiting 37.5-fold lower potency against fatty acid amide hydrolase (FAAH) with an IC50 of 30 μM [1]. In contrast, the comparator AM404 displays IC50 values of 6–11 μM for AEA uptake inhibition and 1–6 μM for FAAH inhibition, indicating a much narrower selectivity window and dual inhibitory activity [2]. Similarly, VDM11 inhibits AEA uptake with IC50 values of 6–11 μM and FAAH with IC50 values of 1–6 μM under standard assay conditions [2].
| Evidence Dimension | IC50 for AEA uptake vs. FAAH inhibition |
|---|---|
| Target Compound Data | AEA uptake: 0.8 μM; FAAH: 30 μM |
| Comparator Or Baseline | AM404: AEA uptake 6–11 μM, FAAH 1–6 μM; VDM11: AEA uptake 6–11 μM, FAAH 1–6 μM |
| Quantified Difference | UCM707 exhibits a 37.5-fold selectivity for uptake over FAAH (30/0.8), while AM404 and VDM11 show ≤2-fold selectivity, indicating dual inhibition |
| Conditions | Inhibition of [³H]AEA uptake into human U937 cells; FAAH inhibition in rat brain homogenates |
Why This Matters
The marked selectivity of UCM707 for the reuptake process over FAAH enables researchers to dissect the contribution of cellular transport versus enzymatic hydrolysis to endocannabinoid tone without confounding dual-pathway inhibition.
- [1] López-Rodríguez, M. L., Viso, A., Ortega-Gutiérrez, S., Fowler, C. J., Tiger, G., de Lago, E., Fernández-Ruiz, J., & Ramos, J. A. (2003). Design, synthesis and biological evaluation of new endocannabinoid transporter inhibitors. European Journal of Medicinal Chemistry, 38(4), 403–412. View Source
- [2] Fowler, C. J., Tiger, G., Ligresti, A., López-Rodríguez, M. L., & Di Marzo, V. (2004). Selective inhibition of anandamide cellular uptake versus enzymatic hydrolysis—a difficult issue to handle. European Journal of Pharmacology, 492(1), 1–11. View Source
